molecular formula C18H14FN3O3 B2459233 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 880796-45-2

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2459233
CAS No.: 880796-45-2
M. Wt: 339.326
InChI Key: QAJHYRFZVJZDSE-GDNBJRDFSA-N
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Description

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a benzylidene group, a dioxoimidazolidinone ring, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-13-6-8-14(9-7-13)20-16(23)11-22-17(24)15(21-18(22)25)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H,21,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJHYRFZVJZDSE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidinone and benzaldehyde in the presence of a suitable catalyst.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the imidazolidinone derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and fluorophenyl positions, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-chlorophenyl)acetamide
  • 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-bromophenyl)acetamide
  • 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide is a member of the imidazolidinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14FN3O3\text{C}_{16}\text{H}_{14}\text{F}\text{N}_3\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound shows significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against a range of pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have been promising, indicating potential as an anticancer agent.

The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may protect cells from oxidative damage.
  • Interference with Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Enzymatic Activity : It may affect the activity of specific enzymes involved in metabolic pathways.

Antioxidant Activity

A study conducted on the antioxidant properties revealed that this compound significantly reduced lipid peroxidation levels in vitro. This effect was measured using standard assays such as DPPH and ABTS radical scavenging tests.

Test TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

Antimicrobial Effects

In vitro studies demonstrated that the compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Cytotoxicity Against Cancer Cells

Research involving different cancer cell lines indicated that the compound has a dose-dependent cytotoxic effect. For instance:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Discussion

The findings suggest that this compound has promising biological activities that warrant further investigation. Its antioxidant properties could be leveraged in therapeutic applications aimed at combating oxidative stress-related diseases. Additionally, its antimicrobial and anticancer potential highlights its versatility as a pharmacological agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidinone core. A common approach includes:

  • Step 1: Condensation of substituted benzaldehydes with aminotriazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ).
  • Step 2: Acetamide coupling via nucleophilic substitution or amidation reactions, using N-(4-fluorophenyl) precursors (as seen in ).

Optimization Tips:

  • Temperature Control: Maintain reflux conditions (70–100°C) to enhance reaction kinetics while avoiding decomposition.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Catalysis: Acidic or basic catalysts (e.g., glacial acetic acid, triethylamine) can accelerate key steps like Schiff base formation or amide coupling.
  • Purification: Employ column chromatography or recrystallization to isolate high-purity products (≥95%) .

Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Answer:
Discrepancies may arise from variations in assay conditions, cell lines, or structural analogs. To resolve these:

  • Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing; NCI-60 panel for anticancer screening) to ensure reproducibility.
  • Structure-Activity Relationship (SAR) Studies: Compare the target compound with analogs (e.g., oxadiazole or thiadiazole derivatives in ) to identify critical functional groups.
  • Dose-Response Analysis: Quantify EC50/IC50 values across multiple concentrations to rule out false positives from non-specific cytotoxicity.
  • Mechanistic Profiling: Employ proteomics or transcriptomics to differentiate target-specific effects from off-target interactions .

Structural Analysis: What crystallographic techniques and software are recommended for confirming the (4Z) configuration and 3D structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve the (4Z) stereochemistry by growing high-quality crystals in solvents like DMSO/water mixtures.
  • Software: Use SHELXL ( ) for refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks.
  • Validation: Cross-check with DFT calculations (e.g., Gaussian or ORCA) to validate bond angles and torsional parameters.
  • Data Deposition: Submit refined CIF files to repositories like the Cambridge Structural Database for peer validation .

Methodological: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates).
  • Mass Spectrometry (HRMS): High-resolution MS to verify molecular formula (e.g., C17H14FN3O2S in ).
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (≥98% purity threshold).
  • Thermal Analysis: TGA/DSC to assess stability and polymorphic transitions (critical for formulation studies) .

Mechanistic: What models are appropriate for elucidating molecular targets and mechanisms of action?

Answer:

  • In Vitro Models:
    • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases linked to cancer pathways.
    • Cell-Based Assays: Use fluorescent probes (e.g., Annexin V for apoptosis) in relevant cell lines (e.g., MCF-7 for breast cancer).
  • In Vivo Models:
    • Xenograft Mice: Evaluate tumor suppression in immunocompromised mice (e.g., BALB/c nude).
    • ADMET Profiling: Assess pharmacokinetics (Cmax, AUC) and toxicity (LD50) in rodent models.
  • Computational Tools: Molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases .

Advanced: How can researchers mitigate challenges in reproducing synthetic yields reported in literature?

Answer:

  • Reagent Sourcing: Use anhydrous solvents and high-purity starting materials (≥97%) to minimize side reactions.
  • Atmosphere Control: Conduct moisture-sensitive steps under nitrogen/argon.
  • Real-Time Monitoring: Employ TLC or in situ IR spectroscopy to track reaction progress.
  • Scale-Up Strategies: Optimize mixing efficiency and heat transfer using microreactors or flow chemistry setups .

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